molecular formula C5H12OS B14630685 Ethane, 1-(ethylthio)-2-methoxy- CAS No. 56444-81-6

Ethane, 1-(ethylthio)-2-methoxy-

Cat. No.: B14630685
CAS No.: 56444-81-6
M. Wt: 120.22 g/mol
InChI Key: QFUHDBWWTVDPBX-UHFFFAOYSA-N
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Description

Chemical Name: 1-(Ethylthio)-2-methoxyethane (IUPAC)
Molecular Formula: C₅H₁₂OS
Molecular Weight: 120.21 g/mol
Structure: Features an ethylthio (-S-CH₂CH₃) group at position 1 and a methoxy (-O-CH₃) group at position 2 on an ethane backbone. Thioethers (sulfides) are sulfur analogs of ethers, with sulfur replacing oxygen in the functional group. This substitution confers distinct physicochemical properties, including lower polarity and higher oxidation susceptibility compared to ethers .

Properties

CAS No.

56444-81-6

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

1-ethylsulfanyl-2-methoxyethane

InChI

InChI=1S/C5H12OS/c1-3-7-5-4-6-2/h3-5H2,1-2H3

InChI Key

QFUHDBWWTVDPBX-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1-(ethylthio)-2-methoxy- typically involves the reaction of ethylthiol with methoxyethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Ethane, 1-(ethylthio)-2-methoxy- may involve more advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1-(ethylthio)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The ethylthio and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of ethane and other hydrocarbons.

    Substitution: Formation of various substituted ethane derivatives.

Scientific Research Applications

Ethane, 1-(ethylthio)-2-methoxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethane, 1-(ethylthio)-2-methoxy- involves its interaction with specific molecular targets and pathways. The ethylthio and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Ethoxy-2-methoxyethane (CAS 5137-45-1)
  • Formula : C₅H₁₂O₂
  • Molecular Weight : 104.15 g/mol
  • Key Differences : Replaces the ethylthio group with ethoxy (-O-CH₂CH₃). Ethers exhibit stronger dipole-dipole interactions and higher polarity, leading to higher boiling points and water solubility compared to thioethers. For example, diethyl ether (C₄H₁₀O) boils at 34.6°C, while diethyl sulfide (C₄H₁₀S) boils at 92°C .
1-Ethoxy-2-(2-methoxyethoxy)ethane (CAS 1002-67-1)
  • Formula : C₇H₁₆O₃
  • Molecular Weight : 148.20 g/mol
  • Key Differences : Contains an additional ethoxy-ethoxy chain, increasing molecular size and boiling point. Used as a high-boiling solvent in industrial applications .
1-Methoxy-2-(vinyloxy)ethane (CAS 1663-35-0)
  • Formula : C₅H₁₀O₂
  • Molecular Weight : 102.13 g/mol
  • Key Differences : Vinyloxy group introduces unsaturation, altering reactivity (e.g., susceptibility to polymerization or electrophilic addition) .

Thioether Analogs

Diethyl Sulfide
  • Formula : C₄H₁₀S
  • Molecular Weight : 90.19 g/mol
  • Key Differences : Simpler structure with two ethyl groups flanking sulfur. Demonstrates lower polarity and higher volatility compared to 1-(ethylthio)-2-methoxyethane. Used in organic synthesis and as a odorant .
1-(Ethylthio)-1-methylthioethane (from )
  • Formula : C₅H₁₂S₂

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility Key Functional Groups
1-(Ethylthio)-2-methoxyethane C₅H₁₂OS 120.21 ~110–130 (est.) Low Thioether, Ether
1-Ethoxy-2-methoxyethane C₅H₁₂O₂ 104.15 ~100–120 (est.) Moderate Ether
Diethyl sulfide C₄H₁₀S 90.19 92 Low Thioether
1-Ethoxy-2-(2-methoxyethoxy)ethane C₇H₁₆O₃ 148.20 ~200–220 (est.) Low Ether

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